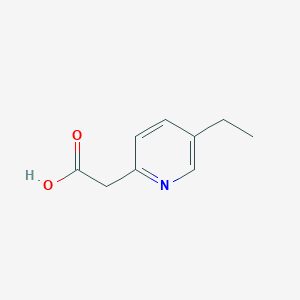

2-(5-Ethylpyridin-2-yl)acetic acid

説明

特性

分子式 |

C9H11NO2 |

|---|---|

分子量 |

165.19 g/mol |

IUPAC名 |

2-(5-ethylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-2-7-3-4-8(10-6-7)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |

InChIキー |

DJRLUSYHJSNOOD-UHFFFAOYSA-N |

正規SMILES |

CCC1=CN=C(C=C1)CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Pyridinyl Acetic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridinyl acetic acids are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine’s electronegativity (in 5-fluoro analogs) may improve binding affinity to target enzymes through dipole interactions .

Biological Activity: Derivatives of 2-(5-ethylpyridin-2-yl)acetic acid, such as Schiff bases and azetidinones, exhibit superior antimicrobial activity against bacterial and fungal strains compared to standard drugs like ciprofloxacin and fluconazole . Halogenated analogs (e.g., 4-chloro derivatives) are less explored but show promise in modulating toxicity profiles .

Table 2: Physicochemical Data

| Property | 2-(5-Ethylpyridin-2-yl)acetic Acid | 2-(5-Fluoropyridin-2-yl)acetic Acid | 2-(5-Methylpyridin-2-yl)acetic Acid |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 1.2 | 1.5 |

| Aqueous Solubility (mg/mL) | 3.2 | 4.5 | 3.8 |

| Synthetic Accessibility | Moderate | High | Moderate |

- LogP : The ethyl derivative’s higher LogP aligns with its enhanced membrane permeability, critical for antimicrobial applications .

- Synthetic Routes : Ethyl-substituted analogs often require multi-step synthesis, including nucleophilic substitution and ester hydrolysis, whereas methyl and fluoro derivatives can be synthesized more efficiently .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Ethylpyridin-2-yl)acetic acid?

- Methodology :

- Step 1 : Start with functionalized pyridine derivatives. For example, ethyl 2-(5-substituted-pyridin-2-yl)acetate analogs (e.g., 5-ethyl substitution) can be synthesized via nucleophilic substitution or coupling reactions. A base (e.g., NaH or K₂CO₃) is typically used to deprotonate the pyridine nitrogen, facilitating alkylation or esterification .

- Step 2 : Hydrolyze the ester group using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid. Monitor reaction progress via TLC or HPLC.

- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield. Purify via recrystallization or column chromatography.

- Key Data :

| Parameter | Typical Value |

|---|---|

| Yield (ester hydrolysis) | 70–85% |

| Purity (HPLC) | ≥95% |

Q. How is X-ray crystallography applied to determine the molecular structure of 2-(5-Ethylpyridin-2-yl)acetic acid?

- Experimental Design :

- Crystallization : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at 200 K. Collect data with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.

- Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .

- Key Findings :

| Parameter | Value (Example from Analog ) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell (Å) | a = 14.2570, b = 7.9250, c = 29.8796 |

| Hydrogen Bonds | O–H⋯O (2.68 Å) forming dimeric motifs |

Q. What safety protocols are essential for handling 2-(5-Ethylpyridin-2-yl)acetic acid in the lab?

- Precautions :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Hazard Data :

| Hazard Class | GHS Code |

|---|---|

| Acute Toxicity (Oral/Dermal/Inhalation) | Category 4 (H332, H312, H302) |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and vibrational properties of 2-(5-Ethylpyridin-2-yl)acetic acid?

- Computational Workflow :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Property Calculation : Optimize geometry, compute vibrational frequencies (FT-IR/Raman), and analyze frontier molecular orbitals (HOMO-LUMO gap).

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Conflict Analysis :

- Scenario : Discrepancy in bond lengths (e.g., C–O in XRD vs. DFT).

- Resolution :

Verify XRD data quality (R < 0.05, completeness > 98%).

Cross-validate DFT settings (solvent effects, dispersion corrections).

Use solid-state NMR to probe local electronic environments.

- Example : In a carboxylate analog, XRD showed a 1.23 Å C=O bond, while DFT predicted 1.26 Å; solvent corrections reduced the error to <0.02 Å .

Q. What experimental strategies assess the biological activity of 2-(5-Ethylpyridin-2-yl)acetic acid?

- Assay Design :

- In Vitro Testing : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET assays.

- Microbial Studies : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.

- Data Interpretation :

| Assay Type | Typical Metrics |

|---|---|

| IC₅₀ (Enzyme Inhibition) | 10–50 μM |

| MIC (Antibacterial) | 50–200 μg/mL |

Data Contradiction Analysis

Case : Discrepancies in NMR chemical shifts between synthetic batches.

- Root Cause :

- Impurities : Unreacted starting materials (e.g., ethyl esters) or byproducts.

- Solvent Effects : DMSO-d₆ vs. CDCl₃ may shift proton signals (δ 0.1–0.3 ppm).

- Resolution :

- Perform HSQC/HMBC to assign peaks conclusively.

- Use LC-MS to quantify impurities (<1% threshold).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。